molecular formula C19H23BrN2O B442264 1-[(2-bromophenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine

1-[(2-bromophenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine

Cat. No.: B442264
M. Wt: 375.3g/mol
InChI Key: RSLPXISFTLFYBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-bromophenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine is an organic compound that features a piperazine ring substituted with 2-bromo-benzyl and 2-methoxy-benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-bromophenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine typically involves the reaction of 2-bromo-benzyl chloride with 2-methoxy-benzyl chloride in the presence of piperazine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-bromophenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include azido derivatives, thiocyanate derivatives, and amine derivatives.

    Oxidation Reactions: Products include hydroxyl derivatives.

    Reduction Reactions: Products include debrominated derivatives.

Scientific Research Applications

1-[(2-bromophenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(2-bromophenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The bromine and methoxy groups play a crucial role in the binding affinity and specificity of the compound. The piperazine ring provides a flexible scaffold that allows the compound to adopt various conformations, enhancing its interaction with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloro-benzyl)-4-(2-methoxy-benzyl)-piperazine
  • 1-(2-Bromo-benzyl)-4-(2-hydroxy-benzyl)-piperazine
  • 1-(2-Bromo-benzyl)-4-(2-methyl-benzyl)-piperazine

Uniqueness

1-[(2-bromophenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine is unique due to the presence of both bromine and methoxy groups. The bromine atom enhances the compound’s reactivity in substitution reactions, while the methoxy group provides additional sites for oxidation and reduction reactions. This combination of functional groups makes the compound versatile for various applications in scientific research.

Properties

Molecular Formula

C19H23BrN2O

Molecular Weight

375.3g/mol

IUPAC Name

1-[(2-bromophenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C19H23BrN2O/c1-23-19-9-5-3-7-17(19)15-22-12-10-21(11-13-22)14-16-6-2-4-8-18(16)20/h2-9H,10-15H2,1H3

InChI Key

RSLPXISFTLFYBK-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CN2CCN(CC2)CC3=CC=CC=C3Br

Canonical SMILES

COC1=CC=CC=C1CN2CCN(CC2)CC3=CC=CC=C3Br

Origin of Product

United States

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